Tris[N,N-bis(trimethylsilyl)amide]yttrium
Description
Tris[N,N-bis(trimethylsilyl)amide]yttrium(III) (CAS 41836-28-6) is a rare earth metal complex with the molecular formula C₁₈H₅₄N₃Si₆Y and a molecular weight of 570.06 g/mol . It appears as a white to off-white powder, is highly moisture-sensitive, and sublimes at 105°C under 10⁻⁴ mm Hg vacuum . Its melting point is reported as 161–166°C or 180–184°C depending on purity and measurement conditions .
The compound is widely used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for yttrium oxide films . It also serves as a catalyst in organic synthesis, particularly in the aminomethylation of pyridine derivatives via C–H bond activation . Safety data classify it as WGK 3 (highly hazardous), with risks including flammability, skin corrosion, and water reactivity .
Properties
IUPAC Name |
bis(trimethylsilyl)azanide;yttrium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMVGKOSBREQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3Si6Y | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41836-28-6 | |
| Record name | Tris(N,N-bis(trimethylsilyl)amide)yttrium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Parameters:
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Molar Ratio : 1:3 (YCl₃ to LiN(SiMe₃)₂)
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Solvent : Tetrahydrofuran (THF), toluene, or hexane
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Temperature : 0°C to room temperature
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Atmosphere : Argon or nitrogen glovebox
Step-by-Step Synthesis Protocol
Reagent Preparation
Reaction Setup
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Schlenk Line Technique : Load YCl₃ (1.0 mmol) into a flame-dried flask.
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Add THF (20 mL) and cool to 0°C.
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Slowly add LiN(SiMe₃)₂ (3.0 mmol) via cannula over 30 minutes.
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Stir for 12 hours at room temperature.
Workup and Isolation
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Filtration : Remove LiCl byproduct via vacuum filtration through Celite.
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Solvent Removal : Rotary evaporate THF under reduced pressure.
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Recrystallization : Dissolve residue in minimal hexane, cool to −30°C, and collect crystals.
| Parameter | Details | Source |
|---|---|---|
| Yield | 75–85% | |
| Purity (EDTA) | ≥98% | |
| Melting Point | 161–166°C | |
| Moisture Sensitivity | Reacts violently with water |
Alternative Synthetic Routes
Ammonia Elimination Method
Yttrium(III) amides can form via amine elimination using Y[N(SiHMe₂)₂]₃ and HMDS (hexamethyldisilazane):
Advantages : Higher yields (90%) and fewer byproducts.
Challenges : Requires handling pyrophoric intermediates.
Solvent-Free Mechanochemical Synthesis
Ball milling YCl₃ and LiN(SiMe₃)₂ at 500 rpm for 2 hours achieves 70% conversion. This method reduces solvent waste but demands specialized equipment.
Industrial-Scale Production
Commercial manufacturers (e.g., Ereztech, Aladdin Scientific) optimize the process for CVD/ALD applications:
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Continuous Flow Reactors : Enhance mixing and heat transfer.
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Automated Filtration : Membrane filters remove LiCl efficiently.
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Packaging : Sealed in Swagelok cylinders under argon to prevent decomposition.
| Industrial Parameter | Specification |
|---|---|
| Batch Size | 10–100 g |
| Purity Standards | 99.9%-Y (REO grade) |
| Storage | −20°C in dark |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Applications in Materials Science
Y(N(SiMe₃)₂)₃’s volatility (bp 105°C at 10 mmHg) makes it ideal for:
Chemical Reactions Analysis
Tris[N,N-bis(trimethylsilyl)amide]yttrium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Catalysis in Organic Reactions
Tris[N,N-bis(trimethylsilyl)amide]yttrium serves as an effective catalyst in various organic transformations:
- Hydroamination : It catalyzes the intramolecular hydroamination of aminoalkenes and aminodienes, yielding cyclic amines. This reaction is crucial for synthesizing nitrogen-containing compounds.
- Amidation Reactions : The compound facilitates the amidation of aldehydes with amines, producing amides efficiently under mild conditions.
Material Science
In materials science, this compound is utilized as a precursor for:
- Metal-Organic Chemical Vapor Deposition (MOCVD) : It is employed in the production of thin films for electronic and semiconductor applications. The stable N,N-bis(trimethylsilyl)amide ligands provide control over the deposition process.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, enabling the synthesis of organoyttrium complexes that can be used in further chemical reactions or material synthesis.
Case Studies
| Study Title | Reaction Type | Substrates | Products | Conditions |
|---|---|---|---|---|
| Deprotonation of Alanine NCA | Deprotonation | L-alanine N-carboxyanhydride | Yttrium α-isocyanato carboxylate | Mild conditions |
| Hydroamination of Aminoalkenes | Hydroamination | Aminoalkenes | Cyclic amines | Mild conditions |
| Amidation of Aldehydes | Amidation | Aldehydes + Amines | Amides | Controlled conditions |
Notable Research Findings
- A study demonstrated that this compound effectively catalyzes hydroamination reactions, leading to high yields of cyclic amines while maintaining selectivity for specific substrates .
- Another research highlighted its role in facilitating amidation reactions under mild conditions, showcasing its utility in synthesizing amides from readily available aldehydes .
Mechanism of Action
The mechanism by which Tris[N,N-bis(trimethylsilyl)amide]yttrium exerts its effects involves the formation of stable complexes with other molecules. The yttrium center acts as a Lewis acid, coordinating with various ligands and facilitating chemical transformations. This coordination ability is crucial for its catalytic activity, allowing it to stabilize transition states and lower activation energies in chemical reactions .
Comparison with Similar Compounds
Structural Analogs: Lanthanide Silylamide Complexes
Tris[N,N-bis(trimethylsilyl)amide]yttrium belongs to a broader class of lanthanide and group 3 metal silylamides. Key analogs include:
Key Observations:
- Molecular Weight Trends: Increases with higher atomic number of the lanthanide (e.g., Er > Tb > Y > Ce > La).
- Melting Points: Y and Er analogs share similar melting points (~160–166°C), suggesting comparable thermal stability .
- Applications: Yttrium’s use in ALD/CVD and catalysis is distinct from Er/Tb’s roles in electronics and Ce/La’s in polymerization.
Comparison with Group 3 and Lanthanide Catalysts
- Catalytic Efficiency: Yttrium complexes exhibit superior activity in C–H bond activation compared to gadolinium analogs. For example, [(Me₃Si)₂N]₂Y(NBn₂)(THF) shows enhanced catalytic efficiency in pyridine aminomethylation due to secondary amine coordination .
- Silicon Incorporation: Yttrium silylamides like Y(tmsa)₃ (synonymous with this compound) are prone to silicon contamination in thin films, limiting their use in high-purity applications. Silicon-free alternatives like Y(EtCp)₂(iPr₂-amd) are preferred in ALD for oxide coatings .
Silicon-Free Alternatives
- Cyclopentadienyls (e.g., Y(EtCp)₂(iPr₂-amd)): Liquid at room temperature, these precursors enable conformal Y₂O₃ films without silicon impurities .
- Amidinates: Offer higher volatility and lower decomposition temperatures compared to silylamides, enhancing ALD process control .
Research Findings and Industrial Relevance
- Mechanistic Insights: Kinetic studies on yttrium catalysts reveal a penta-coordinated intermediate as critical for C–H activation, a step less efficient in gadolinium systems .
- ALD Performance: Y(tmsa)₃-derived Y₂O₃ films exhibit excellent anticorrosion properties but require post-deposition treatments to mitigate silicon contamination .
- Cost and Availability: Yttrium’s lower cost compared to Er/Tb makes it industrially favored for large-scale catalysis and deposition processes .
Biological Activity
Tris[N,N-bis(trimethylsilyl)amide]yttrium (Y(TMSN)₃) is an organometallic compound notable for its unique coordination chemistry and potential biological applications. It consists of a yttrium atom bonded to three N,N-bis(trimethylsilyl)amide ligands, resulting in a molecular formula of C₁₈H₅₄N₃Si₆Y. This compound has gained attention due to its reactivity, particularly in organic synthesis and polymerization processes, as well as its implications in the field of biomedicine.
Y(TMSN)₃ is synthesized through a reaction between yttrium chloride and N,N-bis(trimethylsilyl)amine. The resulting compound appears as a white to off-white powder, sensitive to moisture and air, reacting violently with water. Its structure allows for various chemical interactions, enhancing its utility in synthetic and materials chemistry .
Synthesis Reaction
The general reaction for the synthesis of Y(TMSN)₃ can be summarized as follows:
Deprotonation Reactions
One of the significant biological activities associated with Y(TMSN)₃ is its ability to facilitate deprotonation reactions. For instance, it has been shown to effectively deprotonate α-amino acid N-carboxyanhydrides (NCAs), leading to the formation of various products such as yttrium α-isocyanato carboxylate and yttrium ketenyl carbamate. These reactions are crucial for synthesizing polypeptides with narrow molecular weight distributions, making Y(TMSN)₃ an efficient catalyst for ring-opening polymerizations of NCAs .
Case Studies
- Polymer Synthesis : A study demonstrated that Y(TMSN)₃ catalyzes the ring-opening polymerization of NCAs, yielding polypeptides in quantitative yields with narrow molecular weight distributions below 1.3. This capability indicates its potential in biomedical applications where specific polymer properties are required for drug delivery systems .
- Biocompatibility Studies : Research on the biocompatibility of amphiphilic diblock copolypeptide hydrogels, which can be synthesized using Y(TMSN)₃ as a catalyst, suggests that these materials are suitable for applications in the central nervous system, highlighting their potential therapeutic uses .
Safety and Toxicity
While Y(TMSN)₃ shows promise in biological applications, it is essential to consider its safety profile. The compound is classified as hazardous due to its reactivity with moisture and air, necessitating careful handling procedures to mitigate risks associated with exposure .
Comparative Analysis
To understand the unique properties of Y(TMSN)₃, it is beneficial to compare it with similar organometallic compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tris[N,N-bis(trimethylsilyl)amide]neodymium | C₁₈H₅₄N₃Si₆Nd | Similar structure; used in analogous applications |
| Tris[N,N-bis(trimethylsilyl)amide]lanthanum | C₁₈H₅₄N₃Si₆La | Exhibits similar reactivity patterns |
| Tris[dimethylamido]yttrium | C₁₂H₃₁N₃Y | Different ligand but similar metal coordination |
The trimethylsilyl groups in Y(TMSN)₃ enhance its nucleophilicity and provide steric protection, influencing solubility and interaction with substrates compared to other compounds.
Q & A
Basic: What are the recommended synthetic methods for Tris[N,N-bis(trimethylsilyl)amide]yttrium(III), and how can purity be ensured?
Answer:
The compound is typically synthesized via salt metathesis reactions between yttrium trichloride (YCl₃) and lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere. Post-synthesis, purification involves sublimation at 105°C under high vacuum (10⁻⁴ mmHg) to remove unreacted ligands and salts . Purity verification requires elemental analysis, X-ray diffraction (XRD) for structural confirmation, and NMR spectroscopy to detect residual solvents or ligands. Note that discrepancies in reported melting points (161–166°C vs. 180–184°C) may arise from impurities or measurement techniques .
Basic: What handling protocols are critical for this compound due to its reactivity?
Answer:
The compound is highly air- and moisture-sensitive, requiring storage in sealed containers under inert gas (argon or nitrogen). Handling must occur in gloveboxes or Schlenk lines. Avoid contact with water, as it reacts violently to release flammable gases . Personal protective equipment (PPE), including flame-resistant lab coats and chemical-resistant gloves, is mandatory. For fire emergencies, use dry chemical extinguishers—never water or foam .
Basic: Which characterization techniques are most effective for structural and compositional analysis?
Answer:
- XRD : Resolves the trigonal crystal structure (space group R3c) and bond angles (e.g., N-Y-N ≈ 117°), confirming ligand geometry .
- NMR : ¹H and ¹³C NMR in deuterated benzene can detect ligand coordination and solvent residues.
- Elemental Analysis : Validates stoichiometry (C, H, N, Y content) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and sublimation behavior .
Advanced: How does this compound(III) catalyze ortho-C–H bond activation in pyridines, and what role do secondary amines play?
Answer:
The yttrium complex facilitates ortho-C–H bond addition of pyridines into imines via a proposed mechanism involving coordination of two pyridine molecules to form a penta-coordinated intermediate. Kinetic studies show that secondary amines (e.g., dibenzylamine) enhance catalytic activity by forming mixed-ligand species like [(Me₃Si)₂N]₂Y(NBn₂)(THF), which stabilize transition states and lower activation barriers . Optimizing the amine co-catalyst molar ratio (typically 1:1) improves yields by 30–50% .
Advanced: How can silicon contamination be mitigated when using this compound in ALD/CVD processes?
Answer:
While Y(tmsa)₃ is volatile and thermally stable, its use in ALD often leads to silicon incorporation in deposited Y₂O₃ films. To address this, researchers have developed heteroleptic precursors (e.g., Y(EtCp)₂(iPr₂-amd)) that exclude silicon-containing ligands. Alternatively, process optimization—such as lowering deposition temperatures (<250°C) and using ozone as a co-reactant—reduces Si contamination .
Advanced: How can computational modeling elucidate the electronic structure and reactivity of this complex?
Answer:
Density functional theory (DFT) calculations can model the trigonal-planar geometry and ligand-field effects. Key parameters include:
- Bond distances : Y–N ≈ 2.28 Å, Si–N ≈ 1.74 Å .
- Electron distribution : The bis(trimethylsilyl)amide ligand’s strong electron-donating ability lowers the yttrium center’s electrophilicity, enhancing stability.
Comparative studies with uranium analogs (e.g., U[N(SiMe₃)₂]₃) reveal differences in metal-ligand covalency and redox activity .
Advanced: How does this yttrium complex compare to other lanthanide tris(amide) catalysts in cross-coupling reactions?
Answer:
Compared to La or Er analogs, the yttrium complex exhibits higher Lewis acidity due to its smaller ionic radius, accelerating substrate activation in reactions like hydroamination. However, gadolinium analogs may show superior activity in radical-involved transformations due to unpaired f-electrons. A comparative table is below:
| Metal | Ionic Radius (Å) | Catalytic Efficiency (TOF, h⁻¹) | Preferred Reactions |
|---|---|---|---|
| Y | 1.04 | 120 | C–H activation, ALD |
| La | 1.16 | 85 | Polymerization |
| Gd | 1.05 | 150 | Radical coupling |
Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting points)?
Answer:
Discrepancies (e.g., 161–166°C vs. 180–184°C) likely arise from:
- Purity : Impurities lower observed melting points. Validate via elemental analysis and XRD.
- Measurement techniques : Differential scanning calorimetry (DSC) under inert gas provides more accurate data than capillary methods .
- Polymorphism : Some batches may crystallize in different forms. Conduct variable-temperature XRD to identify phases.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
